Coriphosphine O

Description

Contextualization within Acridine-Derived Fluorochromes

Acridine (B1665455) dyes, including prominent members like Acridine Orange and Propidium Iodide, are a well-established class of fluorescent probes. nih.govnih.gov These compounds are known for their ability to interact with nucleic acids, leading to significant changes in their fluorescent properties. nih.govresearchgate.net Coriphosphine O, chemically known as 3-amino-6-(dimethylamino)-2-methylacridine hydrochloride, shares the fundamental acridine scaffold and, consequently, many of the hallmark characteristics of this dye family. Its structure allows it to intercalate into the DNA double helix and interact with single-stranded RNA, primarily through electrostatic interactions. nih.gov This binding modulates the dye's fluorescence, making it a valuable tool for visualizing and quantifying nucleic acids.

Significance in Advanced Chemical and Biological Research Methodologies

The significance of this compound in research stems from its versatility as a fluorescent probe. Its ability to differentially stain DNA and RNA allows for the investigation of cellular processes involving these nucleic acids. nih.gov Furthermore, as a cationic and lipophilic molecule, this compound can accumulate in mitochondria, driven by the mitochondrial membrane potential. This property makes it a useful indicator of mitochondrial activity and cell health. researchgate.netnih.gov Its applications extend to flow cytometry, where it can be used for cell cycle analysis and the identification of apoptotic cells. nih.govabcam.com The study of such fluorescent probes is crucial for developing new diagnostic and research tools in biology and medicine.

Historical Evolution of Research on this compound and Related Compounds

The history of fluorescent dyes dates back to the 19th century with the synthesis of fluorescein (B123965) by Adolf von Baeyer. abcam.com The development of acridine-based dyes followed, with their initial use in the textile industry. Their application in biological staining began in the early 20th century, with pioneers like Albert Coons demonstrating the use of fluorescently labeled antibodies for immunofluorescence. researchgate.net While the specific historical development of this compound (also known by its Colour Index number C.I. 46020) is not as extensively documented as that of Acridine Orange, its use is rooted in the broader exploration of acridine derivatives for histological and cytological staining. nih.gov Early research focused on the empirical use of these dyes for differentiating cellular structures, which laid the groundwork for the later, more mechanistic understanding of their function as fluorescent probes.

Structure

2D Structure

3D Structure of Parent

Propriétés

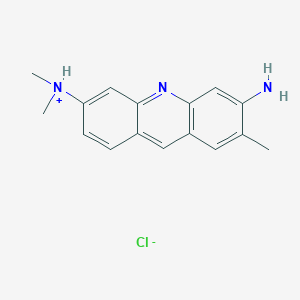

IUPAC Name |

6-N,6-N,2-trimethylacridine-3,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMDFAKCPRMZKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-37-0 |

Source

|

| Record name | Coriphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coriphosphine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, N6,N6,2-trimethyl-, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Coriphosphine O

Strategies for Acridine (B1665455) Core Formation

The acridine scaffold, a tricyclic aromatic nitrogen heterocycle, can be synthesized through various established methods. The choice of method often depends on the desired substitution pattern of the final acridine derivative. For Coriphosphine O, the synthesis of the diaminoacridine core is a critical initial step.

Several general strategies are available for acridine core formation:

Bernthsen Acridine Synthesis: This classic method involves the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of a Lewis acid catalyst, typically zinc chloride. When formic acid is used, the parent acridine is formed, while other carboxylic acids yield derivatives substituted at the meso (9) position. wikipedia.orgnih.govptfarm.pl

Condensation Reactions: Acridine derivatives can be prepared by condensing appropriately functionalized anilines with aromatic aldehydes or carboxylic acids, often under strong mineral acid catalysis followed by cyclization. researchgate.netthieme-connect.com For instance, a common route for the acridine backbone involves the acid-catalyzed cyclodehydration reaction between 2,4-diaminotoluene (B122806) and N,N-dimethyl-m-phenylenediamine. benchchem.com

Ullmann Synthesis: This method involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid (e.g., H₂SO₄, HCl), followed by a cyclization step, which can lead to acridone (B373769) intermediates. nih.gov

Modular Synthesis Approaches: More contemporary methods include photo-excitation of o-alkyl nitroarenes, followed by intramolecular hydrogen atom transfer and oxygen relocation to form amine intermediates. These are then subjected to copper-induced cascade reactions, such as Chan-Lam amination and Friedel-Crafts acylation, to achieve one-pot acridine derivative formation. chemistryviews.org

[4 + 2] Annulation: The reaction of 2-aminoaryl ketones with arynes, generated from o-(trimethylsilyl)aryl triflates, can also lead to substituted acridines through a [4 + 2] annulation process. nih.gov

The specific precursors for this compound's acridine core formation are reported to involve the condensation of 2,4-diaminotoluene with N,N-dimethyl-m-phenylenediamine. benchchem.com

Functionalization Approaches: Alkylation and Derivatization

Following the formation of the acridine core, functionalization is necessary to introduce the characteristic methyl groups. This compound is identified as a derivative of acridine with methyl groups attached to two amino functionalities, specifically 6-N,6-N,2-trimethylacridine-3,6-diamine. chemimpex.com This suggests a process of alkylation, most commonly methylation, of the amino groups present on the acridine scaffold.

Mechanistic Aspects of Methylation, including SN2 Pathways

The introduction of methyl groups onto the amino functionalities of the acridine precursor typically proceeds via alkylation reactions. Common methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃O)₂SO₂) are employed. These reactions are generally understood to proceed through a nucleophilic substitution mechanism, specifically the SN2 pathway. In this mechanism, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the methylating agent, leading to the displacement of a leaving group (iodide or sulfate) and the formation of a new carbon-nitrogen bond. The presence of a base, such as sodium hydroxide (B78521), is often required to deprotonate the amino group, enhancing its nucleophilicity. benchchem.com

Influence of Reaction Conditions on Selectivity and Yield

The efficiency and selectivity of the methylation process are highly dependent on the reaction conditions. For the synthesis of this compound, specific conditions are employed to ensure the desired degree of methylation and to maximize the yield of the target compound.

A typical procedure involves using methyl iodide (approximately 3.0 equivalents) or dimethyl sulfate (approximately 2.5 equivalents) in the presence of a base like sodium hydroxide (e.g., 2.0 M solution). The reaction is often conducted under controlled temperature, such as stirring at 60°C for approximately 12 hours. benchchem.com These conditions are optimized to promote the desired methylation of the amino groups while minimizing side reactions.

Control of Byproduct Formation in Synthesis

A key challenge in the methylation of amino groups is the potential for over-methylation, leading to the formation of quaternary ammonium (B1175870) salts or other undesired byproducts. To mitigate this, careful control over the reaction parameters is crucial.

Strategies for controlling byproduct formation include:

Controlled Reagent Addition: Administering the methylating agent in a controlled manner, rather than all at once, can help prevent excessive methylation.

Temperature Management: Maintaining the reaction temperature within a specific range is vital. The reported condition of 60°C for 12 hours suggests an optimization to balance reaction rate and selectivity. benchchem.com

Stoichiometry: Using an appropriate molar excess of the methylating agent (e.g., 2.5-3.0 equivalents) is important to ensure complete methylation of the target amino groups without leading to excessive side reactions. benchchem.com

Neutralization: After the methylation reaction, neutralization with an acid, such as hydrochloric acid (HCl), is performed, which also facilitates the formation of the hydrochloride salt of this compound. benchchem.com

Modification and Derivative Synthesis

While the primary focus is on the synthesis of this compound itself, understanding its potential for further modification is also relevant. Acridine derivatives are known to undergo various transformations, including oxidation.

Oxidative Transformations and Quinone Derivative Formation

Acridines can undergo oxidation reactions, leading to different classes of compounds. For instance, oxidation with potassium permanganate (B83412) can yield acridinic acid (quinoline-1,2-dicarboxylic acid). wikipedia.org Oxidation with peroxymonosulfuric acid can convert acridine into its amine oxide derivative. wikipedia.org

While specific details on the oxidative transformation of this compound to a quinone derivative are not extensively detailed in the readily available literature, the acridine core is susceptible to such reactions under appropriate oxidative conditions. The general reactivity of the acridine ring system suggests that modifications at various positions, including potential oxidative pathways, are feasible for generating diverse derivatives.

The search results did not yield specific details regarding the synthetic methodologies, reductive pathways, amine derivative synthesis, or substitution reactions of "this compound". While general principles of functional group interconversions, reductive amination, and substitution reactions were found in the provided snippets, no information directly pertaining to "this compound" within these particular synthetic contexts was available. Therefore, it is not possible to generate the requested detailed article that strictly adheres to the specified outline and focuses solely on "this compound" with the current information.

Spectroscopic and Photophysical Characterization of Coriphosphine O

Fluorescence Spectroscopy: Excitation and Emission Profiles

Fluorescence spectroscopy is a primary tool for characterizing the electronic structure and environmental sensitivity of fluorescent molecules like Coriphosphine O. This technique involves exciting the molecule at a specific wavelength and measuring the resulting emitted light at a longer wavelength.

Wavelength Maxima and Spectral Bandwidths

The fluorescence of this compound is characterized by distinct excitation and emission spectra. The peak excitation wavelength for this compound is approximately 460 nm, falling within the blue region of the visible spectrum. Upon excitation at this wavelength, the compound emits fluorescence with a maximum intensity at around 575 nm, which corresponds to the yellow-orange region. When dissolved in solvents such as water and ethanol, it forms an orange-yellow solution that exhibits a yellow-green fluorescence. wikipedia.org

The spectral bandwidths, which describe the width of the excitation and emission peaks, are important parameters for assessing the spectral purity of the fluorescence. While specific numerical values for the spectral bandwidths of this compound are not extensively documented in readily available literature, they are influenced by factors such as the solvent environment and interactions with other molecules.

Table 1: Excitation and Emission Properties of this compound

| Property | Wavelength (nm) | Spectral Region |

| Peak Excitation | 460 | Blue |

| Peak Emission | 575 | Yellow-Orange |

Stokes Shift Characteristics upon Molecular Interaction

The Stokes shift is the difference in energy, or wavelength, between the peak of the absorption (or excitation) and the peak of the emission spectrum. For this compound, with an excitation maximum at 460 nm and an emission maximum at 575 nm, the Stokes shift is a significant 115 nm. This large Stokes shift is advantageous in fluorescence applications as it facilitates the separation of the emission signal from the excitation light, leading to an improved signal-to-noise ratio.

The Stokes shift of a fluorophore can be influenced by its molecular environment. Interactions with other molecules, such as proteins or nucleic acids, can alter the electronic distribution and excited-state geometry of the dye, leading to changes in the Stokes shift. While the general principles of how molecular interactions affect Stokes shift are well-established, specific quantitative data on the modulation of this compound's Stokes shift upon binding to biological macromolecules are not widely reported. However, it is known that the interaction of fluorescent dyes with their environment can lead to changes in the Stokes shift, which can be used to probe local variations in a matrix. researchgate.net

Metachromatic Properties and Environmental Responsiveness

Metachromasia is a phenomenon where a dye exhibits a change in its absorption and emission color upon binding to certain substrates, known as chromotropes. wikipedia.org this compound, like other acridine (B1665455) dyes, displays metachromatic properties, making it a sensitive indicator of its local environment.

Influence of Solvents and pH on Spectral Profiles

The photophysical properties of this compound are responsive to the polarity and pH of its solvent environment. In general, solvatochromic dyes show a shift in their absorption and emission spectra with changes in solvent polarity. geoscienceworld.orgnih.gov For this compound, it is soluble in water and ethanol, yielding an orange-yellow solution with a characteristic yellow-green fluorescence. wikipedia.org In the presence of a strong acid like sulfuric acid, the solution appears as a colorful yellow-brown, which upon dilution shifts to orange-red and then to orange. The addition of a strong base, such as sodium hydroxide (B78521), can lead to the precipitation of a yellow substance, which then dissolves to form a colorless solution. wikipedia.org

The pH of the medium also plays a crucial role in the fluorescence of many dyes. researchgate.netnih.govresearchgate.netnih.gov For acridine dyes, changes in pH can alter the protonation state of the nitrogen atoms in the acridine ring, which in turn affects the electronic structure and, consequently, the fluorescence properties. While detailed quantitative studies on the pH-dependent spectral profiles of this compound are limited, the observed color changes in strong acid and base indicate a significant sensitivity to pH.

Mechanism of Differential Fluorescence in Diverse Environments

The differential fluorescence of this compound in various environments is primarily attributed to its ability to exist in different aggregation states and to interact with charged molecules. The underlying mechanism for the metachromasia of acridine dyes involves the stacking of dye molecules on polyanionic surfaces, such as those found on nucleic acids and certain polysaccharides. wikipedia.orgmdpi.com

When this compound molecules are at a low concentration or are bound as monomers through intercalation between the base pairs of double-stranded DNA, they typically emit a green fluorescence. nih.gov In contrast, when the dye molecules are present at higher concentrations or bind to the exterior of single-stranded nucleic acids or other polyanionic polymers, they tend to form aggregates (dimers and polymers). wikipedia.org This aggregation leads to a change in the electronic transitions, resulting in a shift of the emission to longer wavelengths, typically appearing as red or orange fluorescence. nih.gov The electrostatic interaction between the cationic dye and the anionic phosphate (B84403) groups of nucleic acids stabilizes these aggregates. wikipedia.org

Advanced Spectroscopic Probes and Labeling Techniques

The distinct fluorescence properties of this compound make it a valuable tool in various spectroscopic and labeling applications, particularly in the life sciences. researchgate.netnih.govntno.orguchicago.edujci.org

This compound has been utilized as a fluorescent stain for nucleic acids in cells. Its ability to differentially stain DNA and RNA based on their strandedness allows for the visualization and distinction of these crucial biomolecules within cellular compartments. This property is particularly useful in techniques like fluorescence microscopy and flow cytometry for studying the cell cycle, apoptosis, and other cellular processes.

While often used for general staining, the principles of its fluorescence can be applied in more advanced techniques. For instance, the sensitivity of its fluorescence to the local environment could potentially be exploited in the development of biosensors. Advanced fluorescence imaging techniques, such as confocal microscopy and super-resolution microscopy, can leverage the photophysical properties of dyes like this compound to obtain high-resolution images of cellular structures. wikipedia.orgnih.govalliedguru.comdtic.mil

Interactions with Nucleic Acids: DNA and RNA Binding Modes

The interaction of this compound with nucleic acids is characterized by two primary binding modes, largely dependent on the structure of the nucleic acid target.

With double-stranded DNA (dsDNA), the predominant binding mode is intercalation . nih.govnih.gov In this process, the planar aromatic structure of the this compound molecule inserts itself between the stacked base pairs of the DNA double helix. This mode of interaction is typical for many flat, aromatic molecules and is driven by hydrophobic and van der Waals forces.

In contrast, when interacting with ribonucleic acid (RNA), particularly in regions with single-stranded character or complex tertiary structures, this compound exhibits a preference for loop binding . nih.gov RNA molecules often fold into intricate three-dimensional shapes containing various structural motifs, including hairpin loops, internal loops, and bulges. These regions provide accessible sites for small molecules like this compound to bind, primarily through electrostatic and hydrophobic interactions with the exposed nucleotide bases and the phosphate backbone.

Spectroscopic Signatures of Intercalation and Loop Binding

The distinct binding modes of this compound with DNA and RNA give rise to unique and readily distinguishable spectroscopic signatures, particularly in their fluorescence emission profiles. This metachromatic behavior is the cornerstone of its utility in nucleic acid analysis.

Upon intercalation into dsDNA, this compound displays a strong green fluorescence . nih.govmdpi.comnih.gov This emission is a hallmark of the dye monomer being constrained within the hydrophobic environment of the DNA base pairs. The restricted molecular motion and altered electronic environment upon intercalation lead to this characteristic fluorescence.

Conversely, when this compound binds to RNA, particularly in the loop regions, it emits an orange-red fluorescence . nih.govmdpi.comnih.gov This shift in the emission wavelength is attributed to the different binding environment and potential for dye aggregation on the more flexible and accessible RNA structure. This differential fluorescence allows for the simultaneous detection and discrimination of DNA and RNA within the same sample, a property extensively utilized in techniques like flow cytometry. mdpi.comnih.gov

The large Stokes shift observed upon binding to nucleic acids further enhances its utility as a fluorescent probe, allowing for high-resolution detection. nih.gov While detailed quantitative data on absorption/emission maxima shifts, quantum yields, and binding constants are not extensively documented in publicly available literature, the qualitative difference in fluorescence emission remains a robust and reliable indicator of the specific nucleic acid interaction.

Mechanistic Investigations of Coriphosphine O Interactions

Molecular Basis of Nucleic Acid Intercalation and Binding

The interaction of Coriphosphine O with nucleic acids is fundamentally based on intercalation into DNA and binding to RNA structures.

Stereochemical Aspects of DNA Interaction

This compound functions as a DNA intercalator, a process involving the insertion of its planar aromatic structure between the stacked base pairs of the DNA double helix. This intercalation disrupts the DNA's helical structure, causing unwinding and lengthening of the helix. The process is driven by hydrophobic interactions, van der Waals forces, and base-stacking interactions between the dye and the DNA bases. While specific stereochemical details for this compound's DNA intercalation are not explicitly detailed in the provided search results, its classification as an intercalator implies these general mechanisms, which often involve a specific orientation and fitting between base pairs. The presence of a planar aromatic system is a prerequisite for intercalation.

Binding to RNA Secondary Structures

This compound also demonstrates affinity for RNA, particularly binding to its secondary structures such as loops. Upon binding to RNA, it emits an orange fluorescence, which is distinct from the green fluorescence observed when bound to DNA. This difference in emission allows for the differentiation of nucleic acid types in cellular or molecular studies. The precise stereochemical requirements for its binding to various RNA secondary structures are not extensively detailed in the provided literature.

Excited State Dynamics and Electron Transfer Processes

The photophysical behavior of this compound, including its fluorescence emission, is governed by its excited-state dynamics, involving orbital interactions and energy transfer processes.

Orbital Overlap in Excited States and Fluorescence Emission

The fluorescence emission of this compound, typically observed around 575 nm, originates from its excited electronic state. This process involves the absorption of photons, promoting electrons to higher energy levels, followed by their relaxation back to the ground state with the emission of photons. The degree of orbital overlap in the excited states influences the efficiency of fluorescence emission, often correlating with the fluorescence quantum yield. The conjugated π-electron system characteristic of acridine (B1665455) derivatives like this compound is responsible for these electronic transitions and the resulting fluorescence.

Quenching Mechanisms and Energy Transfer Pathways

Fluorescence quenching refers to any process that reduces the intensity of fluorescence emission. This compound, like other fluorophores, can undergo various quenching mechanisms. These include:

Dynamic Quenching: Occurs when a quencher molecule interacts with an excited fluorophore, leading to non-radiative decay.

Static Quenching: Involves the formation of a non-emissive complex between the fluorophore and a quencher in the ground state, preventing fluorescence before excitation.

Energy Transfer: Processes like Förster Resonance Energy Transfer (FRET) or Dexter electron transfer can lead to quenching if energy is non-radiatively transferred to another molecule. Molecular oxygen is a common quencher that can enhance intersystem crossing, thereby reducing fluorescence.

Interaction with Polysaccharides and Plant Cell Wall Components

This compound is utilized in plant histochemistry due to its ability to stain acidic polysaccharides and components of plant cell walls. It strongly stains cell walls in fixed and sectioned plant tissues, offering a method for visualizing structures like pectin (B1162225). Its interaction with these acidic polymers is attributed to strong ionic interactions with their carboxyl and sulfate (B86663) groups. This property is leveraged in studies of cell wall dynamics, such as visualizing pectin solubilization after enzymatic treatment in soybean cell walls.

Table 1: Key Spectroscopic and Binding Properties of this compound

| Property | Value | Notes |

| Chemical Formula | C₁₆H₁₈ClN₃ | |

| Molecular Weight | 287.79 g/mol | |

| Appearance | Orange to dark red powder/crystal | |

| Excitation Maxima | ~460 nm | Compatible with 488-nm argon lasers |

| Emission Maxima | ~575 nm | Green fluorescence with DNA, Orange fluorescence with RNA |

| DNA Binding Mode | Intercalation | Insertion between base pairs, causing DNA unwinding and lengthening. Driven by hydrophobic, van der Waals, and stacking interactions. |

| RNA Binding | Binds to secondary structures (e.g., loops) | Emits orange fluorescence. |

| Polysaccharide Binding | Stains acidic polysaccharides (e.g., pectin) | Strong ionic interactions with carboxyl/sulfate groups; used in plant cell wall studies. |

| Fluorescence Quantum Yield | Not explicitly quantified in provided sources | - |

| Fluorescence Lifetime | Not explicitly quantified in provided sources | - |

Table 2: Comparison with Acridine Orange (AO)

| Feature | This compound | Acridine Orange (AO) |

| DNA Binding | Intercalation | Intercalation |

| RNA Binding | Binds to loops, Orange fluorescence | Binds to loops, Orange fluorescence |

| Fluorescence | Green (DNA), Orange (RNA) | Green (monomers), Red (aggregates) |

| Polysaccharide | Outperforms AO in detecting acidic polysaccharides (e.g., pectin) | Less effective for pectin detection compared to this compound due to weaker interactions. |

| Spectral Overlap | Longer emission (575 nm) enables multiplexing with green/yellow fluorophores. | Emission spectrum (500–600 nm) overlaps less with red-emitting probes. |

Compound List

this compound

Acridine Orange (AO)

Propidium Iodide (PI)

Ruthenium Red

Alcian Blue 8GX

Thioflavine S

Primuline

Ethidium Bromide

Proflavine

Daunomycin

Doxorubicin

Dactinomycin

Thalidomide

MitoTracker

SYBR Green I

YOYO-1

Hoechst 33258

Hoechst 33342

ViSafe Green (VSG)

Benzothienoindole

Benzofuroindole

Thiazole Orange

Binding to Esterified Pectins and Other Polysaccharides

This compound is characterized by its affinity for acidic polysaccharides, a property that makes it a useful stain for investigating the presence and distribution of pectins within plant cell walls. benchchem.comnih.gov Notably, CPO exhibits a specific binding capability towards esterified pectins, while it does not react with cellulose. nih.gov When bound to these acidic polysaccharides, CPO emits a distinct yellow-orange fluorescence, allowing for their visualization via fluorescence microscopy. researchgate.netresearchgate.net

Beyond its interaction with pectins, this compound can also bind to nucleic acids, intercalating into double-stranded DNA to emit green fluorescence and binding to RNA loops to produce orange fluorescence. benchchem.com However, its primary application in plant cell wall studies focuses on its interaction with pectins.

The utility of CPO in studying pectin dynamics is evident in experiments involving enzymatic treatments. Upon exposure to enzymes that degrade pectin structures, a reduction in this compound fluorescence intensity is observed, indicating the hydrolysis and solubilization of these polysaccharides. benchchem.comnih.gov This phenomenon has been leveraged to monitor the effectiveness of enzymatic treatments on plant cell walls. While CPO is effective for the general histochemical detection of pectins, research suggests that its efficiency in precisely evaluating the degree of pectin esterification may be limited compared to immunocytochemical methods. nih.govresearchgate.net Furthermore, it has been noted that CPO can inhibit plant cell growth and block calcium channels, which restricts its use as a vital stain for observing dynamic processes in living cells. oup.com

Table 1: this compound Interactions with Plant Cell Wall Components

| Polysaccharide Type | Observed Interaction with this compound | Fluorescence Characteristics | Effect of Enzymatic Treatment (Pectin Degradation) | Source(s) |

| Esterified Pectins | Binds; exhibits affinity | Yellow/Orange fluorescence | Reduced fluorescence/staining intensity | benchchem.comnih.govnih.govresearchgate.netresearchgate.netsrce.hr |

| Cellulose | No reaction observed | N/A | N/A | nih.gov |

| DNA | Binds | Green fluorescence | N/A | benchchem.com |

| RNA | Binds | Orange fluorescence | N/A | benchchem.com |

Insights into Cell Wall Architecture and Compositional Changes

This compound serves as a valuable tool for characterizing plant cell walls, offering insights into their composition and how these components change, particularly in response to external stimuli or treatments. Its application in various plant tissues, such as soybean and cassava, has helped elucidate the distribution and dynamics of pectins. benchchem.comnih.govresearchgate.netresearchgate.netsrce.hr

In studies of Baccharis dracunculifolia galls, this compound staining revealed the presence of pectins in the cell walls of epidermal and parenchyma cells. nih.gov A comparatively weaker fluorescence was observed in the epithelium of secretory ducts, suggesting a lower content of methyl-esterified pectins in these specific cell walls. nih.gov This differential staining highlights CPO's potential to indicate variations in pectin composition within different tissues.

Investigations into soybean cell walls have utilized CPO to demonstrate high pectin content, evidenced by intense yellow-orange fluorescence. researchgate.netresearchgate.netsrce.hr When these soybean tissues were subjected to enzymatic treatments designed to degrade cell wall components, a notable reduction in this compound staining intensity was recorded. researchgate.netsemanticscholar.org This observation directly correlates with the solubilization and degradation of pectic polysaccharides, providing visual evidence of the enzyme's action on the cell wall architecture. researchgate.netsemanticscholar.orgresearchgate.net Similarly, in cassava cell walls, CPO confirmed the abundance of pectin structures, and a subsequent decrease in the dye's signal after enzyme treatment indicated partial hydrolysis of these pectic polymers. nih.gov

Table 2: this compound Applications in Revealing Cell Wall Compositional Insights

| Plant Tissue/System | This compound Observation | Insight Gained | Source(s) |

| Baccharis dracunculifolia galls (secretory duct epithelium) | Weaker fluorescence compared to other tissues. | Suggests the presence of low methyl-esterified pectins in cell walls, indicating variations in pectin esterification across different cell types. | nih.gov |

| Soybean cell walls | Intense yellow/orange fluorescence; reduced staining intensity after enzymatic treatment. | Confirms high pectin content, primarily rhamnogalacturonans. Demonstrates pectin solubilization and degradation by enzymatic treatments, visualizing changes in cell wall architecture. researchgate.netresearchgate.netsrce.hrsemanticscholar.org | researchgate.netresearchgate.netsrce.hrsemanticscholar.org |

| Cassava cell walls | Confirmed abundance of pectin structures; signal reduction after enzyme treatment. | Indicates partial hydrolysis of pectic polymers by enzymatic treatment, providing insight into the susceptibility of these components to enzymatic degradation. | nih.gov |

List of Compounds Mentioned:

this compound (CPO)

Pectins

Esterified Pectins

Cellulose

DNA

RNA

Homogalacturonans (HGAs)

Rhamnogalacturonan I (RG-I)

Rhamnogalacturonan II (RG-II)

Galacturonic acid

Galactans

Arabinans

Xyloglucans

Mannans

Galactan proteins

Xylogalacturonan

Arabinogalactan

Arabinofuranose

Arabinopyranose

Fucose

Rhamnose

Galactose

Glucose

Xylose

Arabinose

Mannose

Mechanism of Fluorescence

Interaction with Nucleic Acids: Intercalation and Electrostatic Binding

The primary mechanism of interaction between this compound and double-stranded DNA is intercalation, where the planar acridine (B1665455) ring inserts itself between the base pairs of the DNA helix. nih.govresearchgate.net This rigidifies the dye molecule, leading to an increase in fluorescence quantum yield. The interaction with single-stranded nucleic acids, such as RNA, is predominantly electrostatic, involving the attraction between the cationic dye and the negatively charged phosphate (B84403) backbone of the RNA. nih.gov This different mode of binding results in the observed red-shift in the emission spectrum.

Mitochondrial Accumulation and Fluorescence Response

As a lipophilic cation, this compound readily crosses the plasma membrane of living cells. It then accumulates in the mitochondria in response to the negative mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov Healthy, energized mitochondria maintain a high ΔΨm, leading to a higher concentration of the dye and potentially forming aggregates that can alter the fluorescence emission. rsc.org A decrease in ΔΨm, an early indicator of apoptosis or cellular stress, results in the redistribution of the dye out of the mitochondria and a corresponding change in fluorescence intensity. nih.gov This makes this compound a ratiometric probe for mitochondrial health. nih.govrsc.orgnih.gov

Applications in Advanced Research

Nucleic Acid Staining in Fixed and Live Cells

This compound can be used to visualize nucleic acids in both fixed and living cells. Its differential staining of DNA (green) and RNA (red) allows for the simultaneous observation of the nucleus and ribosomes, providing insights into cellular activity and morphology. nih.govnih.govnih.gov This is particularly useful in studies of cell growth, differentiation, and disease states where the distribution and quantity of nucleic acids are altered.

Use as a Mitochondrial Probe

The accumulation of this compound in mitochondria provides a powerful tool for assessing mitochondrial function. researchgate.netnih.gov By monitoring changes in its fluorescence, researchers can qualitatively and sometimes quantitatively assess changes in the mitochondrial membrane potential. This is a key parameter in studies of cellular metabolism, apoptosis, and mitochondrial diseases. nih.govrsc.org

Application in Flow Cytometry

In flow cytometry, this compound can be used for cell cycle analysis. nih.govabcam.com Because the dye stains DNA, the fluorescence intensity of a stained cell is proportional to its DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle. Additionally, its ability to report on mitochondrial membrane potential makes it useful for detecting early apoptotic events in a high-throughput manner. nih.gov

Limitations and Future Research Directions

Photostability and Cytotoxicity

Like many fluorescent dyes, this compound is susceptible to photobleaching, which can limit its use in long-term imaging experiments. mdpi.com The high-intensity light required for fluorescence excitation can also be phototoxic to living cells. At high concentrations, the dye itself may exhibit some level of cytotoxicity, potentially affecting the very cellular processes being studied.

Specificity and Background Fluorescence

While generally specific for nucleic acids and mitochondria, there can be some non-specific binding to other cellular components, leading to background fluorescence. The spectral overlap with other fluorophores can also be a challenge in multi-color imaging experiments, requiring careful selection of filters and compensation techniques.

Potential for Advanced Applications and Derivatization

Future research on this compound could focus on several areas. The development of more photostable and brighter derivatives would enhance its utility in super-resolution microscopy and long-term live-cell imaging. Chemical modifications could also be explored to improve its specificity for particular nucleic acid sequences or subcellular compartments. Furthermore, the development of ratiometric probes based on the this compound scaffold could provide more quantitative measurements of cellular parameters. The synthesis of this compound conjugates with other molecules, such as antibodies or specific ligands, could enable targeted delivery and imaging.

Q & A

Q. What are the key spectroscopic characteristics of Coriphosphine O, and how should they be measured experimentally?

this compound exhibits an excitation peak at 460 nm and an emission peak at 575 nm in standard conditions . To validate these parameters, researchers should use a fluorescence spectrophotometer calibrated with reference standards (e.g., quinine sulfate). Solvent effects must be controlled, as polarity and pH can shift spectral profiles (e.g., CL-NERF shows pH-dependent shifts ). Report excitation/emission slit widths, detector sensitivity, and solvent composition to ensure reproducibility.

Q. How can researchers confirm the purity of synthesized this compound?

Purity verification requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods (NMR, mass spectrometry). For novel batches, compare retention times or spectral data against authenticated standards. Quantify impurities using integration of chromatographic peaks, ensuring thresholds align with application-specific tolerances (e.g., <1% for cellular imaging) .

Q. What are the standard protocols for integrating this compound into fluorescence microscopy workflows?

Optimize dye concentration to balance signal intensity and background noise. Pre-treat samples with antifading agents (e.g., DABCO) to mitigate photobleaching. Validate specificity using control experiments (e.g., unstained samples, competitive binding assays). Report imaging parameters: excitation wavelength (460 nm), emission filters (575 ± 10 nm), and exposure times .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the fluorescence quantum yield of this compound?

Design experiments to measure quantum yield (Φ) in solvents of varying polarity (e.g., water, ethanol, DMSO) using a comparative method with a reference fluorophore. Control temperature using a thermostatted cuvette holder. For example, reduced Φ in polar solvents may indicate aggregation or solvatochromic effects. Analyze time-resolved fluorescence decay to distinguish static vs. dynamic quenching mechanisms .

Q. What strategies resolve contradictions in reported Stokes shifts for this compound across studies?

Discrepancies may arise from instrumental calibration errors, solvent impurities, or unaccounted environmental factors (e.g., oxygen quenching). Replicate experiments using standardized protocols (e.g., IUPAC guidelines for fluorometry) and report metadata (e.g., solvent grade, degassing procedures). Cross-validate with independent techniques like UV-Vis absorption spectroscopy to confirm spectral overlap .

Q. How can this compound be functionalized for targeted bioimaging without compromising its photophysical properties?

Use covalent conjugation (e.g., NHS ester coupling) to attach targeting moieties (antibodies, peptides). Monitor fluorescence intensity and Stokes shift post-modification to assess steric or electronic interference. Employ Förster resonance energy transfer (FRET) assays to confirm retention of binding affinity. For in vivo applications, evaluate metabolic stability via time-lapsed imaging in model organisms .

Q. What experimental designs mitigate phototoxicity when using this compound in live-cell imaging?

Implement low-intensity excitation (e.g., 5% laser power) and limit exposure duration. Use pulsed illumination or spinning-disk confocal microscopy to reduce cumulative light dose. Validate cell viability post-imaging via propidium iodide exclusion assays. Compare results with less phototoxic dyes (e.g., Coumarin-Phalloidin) to establish application-specific suitability .

Methodological Frameworks

How to formulate a hypothesis-driven research question on this compound’s interactions with lipid bilayers?

Apply the PICO framework :

- P opulation: Synthetic lipid vesicles (e.g., DOPC/cholesterol).

- I ntervention: this compound concentration gradient (0.1–10 µM).

- C omparison: Untreated vesicles or vesicles treated with a control dye (e.g., DANS).

- O utcome: Partition coefficients measured via fluorescence anisotropy or surface plasmon resonance. Refine using FINER criteria: Ensure feasibility by piloting with small-scale vesicle preparations .

Q. What statistical approaches are appropriate for analyzing dose-dependent fluorescence quenching of this compound by metal ions?

Fit data to a Stern-Volmer plot to distinguish static vs. dynamic quenching. Use nonlinear regression for biphasic interactions (e.g., KSV1 and KSV2). Validate model selection via Akaike information criterion (AIC). Report confidence intervals and p-values for binding constants derived from triplicate measurements .

Data Presentation and Reproducibility

Q. How should researchers present spectral data for this compound in publications?

Include raw and normalized spectra in supplementary materials. Tabulate excitation/emission maxima, molar extinction coefficients, and quantum yields. Annotate instrument settings (e.g., PMT voltage, integration time). For comparative studies, provide overlays with structurally similar dyes (e.g., CY3.18) to highlight uniqueness .

Q. What metadata is critical for ensuring reproducibility in this compound-based assays?

Document:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.